molecular formula C10H11NO B165574 2-Ethenyl-4-methylbenzamide CAS No. 131002-07-8

2-Ethenyl-4-methylbenzamide

Cat. No.: B165574
CAS No.: 131002-07-8
M. Wt: 161.2 g/mol
InChI Key: XBUCQGODLSJQGP-UHFFFAOYSA-N
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Description

2-Ethenyl-4-methylbenzamide is a substituted benzamide derivative characterized by an ethenyl (vinyl) group at the ortho position (C2) and a methyl group at the para position (C4) on the benzamide scaffold. For instance, benzamides are typically prepared by reacting aminobenzoic acids with acyl chlorides in the presence of a base (e.g., Na₂CO₃) in aprotic solvents like THF . The ethenyl group could be introduced via alkylation or cross-coupling reactions, though further experimental validation is required.

Properties

CAS No.

131002-07-8

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

2-ethenyl-4-methylbenzamide

InChI

InChI=1S/C10H11NO/c1-3-8-6-7(2)4-5-9(8)10(11)12/h3-6H,1H2,2H3,(H2,11,12)

InChI Key

XBUCQGODLSJQGP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)N)C=C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N)C=C

Synonyms

Benzamide, 2-ethenyl-4-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Ethenyl-4-methylbenzamide with structurally related benzamide derivatives, focusing on substituent effects, molecular properties, and synthesis strategies.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Synthesis Method Reference
2-Ethenyl-4-methylbenzamide Ethenyl (C2), Methyl (C4) Calculated: ~175.2 Amide, Alkene Hypothesized: THF/Na₂CO₃ route
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide Ethoxyethoxy (C2), Amino (C4) 314.38 Amide, Ether, Amino Supplier synthesis (undisclosed)
Methyl 4-acetamido-2-hydroxybenzoate Acetamido (C4), Hydroxy (C2) Calculated: 223.2 Ester, Amide, Hydroxy Acetylation of 4-aminosalicylic acid
4-(4-Substitutedbenzamido)benzoic acid Variable para-substituents Varies Amide, Carboxylic acid THF/Na₂CO₃-mediated acylation

Key Findings

Methyl 4-acetamido-2-hydroxybenzoate () contains polar groups (hydroxy, acetamido) that increase hydrogen-bonding capacity, likely improving water solubility compared to the less polar ethenyl and methyl substituents in the target compound.

Synthesis Strategies The THF/Na₂CO₃ method described in for synthesizing 4-(4-substitutedbenzamido)benzoic acids could be adapted for 2-Ethenyl-4-methylbenzamide by substituting 4-methylbenzoyl chloride and introducing the ethenyl group post-amide formation. In contrast, N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide () likely requires specialized etherification steps, reflecting the complexity of introducing branched alkoxy groups.

The ethenyl group in 2-Ethenyl-4-methylbenzamide may confer unique reactivity in polymer chemistry or as a Michael acceptor in drug design. Industrial synthesis of methyl 4-acetamido-2-hydroxybenzoate () via acetylation highlights scalability challenges, suggesting that similar routes for the target compound would require optimization for large-scale production.

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